molecular formula C10H12NNaO4S2 B1411825 Sodium 3-(pyrrolidine-1-sulfonyl)benzene-1-sulfinate CAS No. 1499788-78-1

Sodium 3-(pyrrolidine-1-sulfonyl)benzene-1-sulfinate

Cat. No.: B1411825
CAS No.: 1499788-78-1
M. Wt: 297.3 g/mol
InChI Key: ZPSHCUCONGZDLR-UHFFFAOYSA-M
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Description

Sodium 3-(pyrrolidine-1-sulfonyl)benzene-1-sulfinate is a chemical compound with the molecular formula C₁₀H₁₂NNaO₄S₂ and a molecular weight of 297.33 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and two sulfonyl groups attached to a benzene ring. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-(pyrrolidine-1-sulfonyl)benzene-1-sulfinate typically involves the reaction of pyrrolidine with benzene-1,3-disulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(pyrrolidine-1-sulfonyl)benzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

Sodium 3-(pyrrolidine-1-sulfonyl)benzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-(pyrrolidine-1-sulfonyl)benzene-1-sulfinate involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 3-(pyrrolidine-1-sulfonyl)benzene-1-sulfinate is unique due to its dual sulfonyl groups attached to a benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

sodium;3-pyrrolidin-1-ylsulfonylbenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2.Na/c12-16(13)9-4-3-5-10(8-9)17(14,15)11-6-1-2-7-11;/h3-5,8H,1-2,6-7H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSHCUCONGZDLR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NNaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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